Trans-1,4 Stereocontrol vs. Barium Stearate
Barium tert-butoxide, when paired with an organolithium co-initiator, drives the polymerization of butadiene and styrene-butadiene rubber (SBR) toward exceptionally high trans-1,4 microstructures. In contrast, the use of barium stearate under otherwise identical conditions yields inferior and highly variable trans content. This stereocontrol is not observed with potassium tert-butoxide, which typically promotes 1,2-vinyl addition rather than trans-1,4 incorporation [1].
| Evidence Dimension | Trans-1,4 content in butadiene-styrene copolymer (SBR) |
|---|---|
| Target Compound Data | Up to 67.9% trans-1,4 (Ba t-butoxide + organolithium) |
| Comparator Or Baseline | Barium stearate: 5.25–59% trans-1,4 |
| Quantified Difference | Ba t-butoxide delivers up to 13 × higher minimum trans content and a substantially narrower, more predictable high-trans window |
| Conditions | Solution polymerization of butadiene and styrene using organolithium co-catalyst; data from U.S. Pat. 3,629,213 and corroborated in U.S. Pat. 4,260,519 [1]. |
Why This Matters
Procurement of barium tert-butoxide enables reliable access to high-trans SBR elastomers with improved green strength and crystallinity—properties unattainable with barium stearate.
- [1] U.S. Patent 4,260,519. Preparation of Barium-Alkoxide Salts. Comparison of Ba(OtBu)₂ (up to 67.9% trans) vs. barium stearate (5.25–59% trans). View Source
